tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate
Description
tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate is a chiral piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a tert-butyl carbamate (-Boc) group at the 4-position of the piperidine ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and metabolic disease therapeutics .
Properties
IUPAC Name |
tert-butyl N-[(2S,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWVWBSRVQKQQ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Chiral Piperidine Intermediates
The most direct route involves Boc protection of (2S,4S)-2-(trifluoromethyl)piperidin-4-amine. In a representative procedure, the amine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Di-tert-butyl dicarbonate (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added sequentially, and the reaction is stirred at room temperature for 12–24 hours. Workup typically involves dilution with water, extraction with dichloromethane (DCM), and concentration under reduced pressure. Crude product purification via silica gel chromatography (ethyl acetate/hexane) yields the Boc-protected derivative in 70–85% purity, with final recrystallization from methanol/water achieving >98% purity.
Stereoselective Synthesis of the Piperidine Core
Chiral resolution or asymmetric synthesis is required to establish the (2S,4S) configuration. One approach utilizes L-tartaric acid-mediated resolution of racemic 2-(trifluoromethyl)piperidin-4-amine, followed by Boc protection. Alternatively, enzymatic kinetic resolution with lipases (e.g., Candida antarctica lipase B) selectively acylates one enantiomer, leaving the desired (2S,4S)-amine unreacted for subsequent protection.
Stepwise Synthesis and Process Optimization
Starting Material Preparation
Step 1: Synthesis of (2S,4S)-2-(Trifluoromethyl)piperidin-4-amine
The piperidine core is constructed via cyclization of δ-lactams or reductive amination. For example, reductive amination of 4-amino-2-(trifluoromethyl)pentanal with sodium cyanoborohydride in methanol at 20°C for 16 hours affords the amine in 56% yield after reverse-phase purification.
Step 2: Boc Protection
The amine (10 mmol) is treated with Boc anhydride (12 mmol) and DIPEA (20 mmol) in DMF (50 mL). After 24 hours, the mixture is diluted with water (100 mL) and extracted with DCM (3 × 50 mL). The combined organic layers are dried over sodium sulfate and concentrated. Silica gel chromatography (ethyl acetate/hexane, 1:3) yields tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate as a white solid (72% yield).
Critical Process Parameters
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Temperature : Reactions conducted at 20–25°C minimize epimerization.
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance Boc anhydride reactivity but require rigorous drying to prevent hydrolysis.
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Base Selection : DIPEA outperforms triethylamine in suppressing side reactions due to its steric bulk.
Reaction Conditions and Catalytic Systems
Boc Protection Catalysis
While Boc protection typically proceeds without catalysts, additives like 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerate the reaction by 30–40%. However, DMAP complicates purification due to its basicity, necessitating acidic washes during workup.
Stereochemical Integrity Maintenance
Low-temperature reactions (0–5°C) and anhydrous conditions are critical to preserving the (2S,4S) configuration. In one study, warming to 40°C resulted in a 15% decrease in enantiomeric excess due to partial racemization at the C2 position.
Purification and Analytical Characterization
Chromatographic Techniques
| Purification Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Silica Gel Chromatography | Ethyl acetate/hexane (1:4) | 95 | 72 |
| Reverse-Phase HPLC | MeCN/H₂O (0.1% TFA) | 99 | 65 |
| Recrystallization | Methanol/water (4:1) | 98 | 85 |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 4.65 (br s, 1H, NH), 3.95–3.85 (m, 2H, piperidine H), 3.20–3.10 (m, 2H, piperidine H), 2.45–2.35 (m, 1H, CF₃CH), 1.45 (s, 9H, Boc CH₃).
Comparative Analysis of Methodologies
Boc Protection vs. Alternative Protecting Groups
While benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups offer orthogonal protection, Boc demonstrates superior stability under basic conditions and facile removal with trifluoroacetic acid (TFA).
Yield Optimization Strategies
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Excess Boc Anhydride : Increasing from 1.2 to 1.5 equiv improves yields to 78% but necessitates additional purification steps.
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Microwave Assistance : 10-minute microwave irradiation at 60°C in DMF achieves 80% conversion, reducing reaction time from 24 hours to 30 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the piperidine ring, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbamate ester can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine or trifluoromethyl derivatives.
Substitution: Substituted piperidine or carbamate derivatives.
Scientific Research Applications
The biological activity of tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate has been investigated in several studies, revealing its potential in various therapeutic areas:
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases. For instance:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit β-secretase and acetylcholinesterase, both enzymes implicated in Alzheimer's disease pathogenesis. In vitro studies have demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
- Reduction of Oxidative Stress : In models of oxidative stress induced by amyloid beta peptides, this compound has been observed to reduce levels of malondialdehyde (MDA), a marker for oxidative stress . This suggests its potential role as an antioxidant.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. Similar piperidine derivatives have shown notable antibacterial activity against various pathogens, indicating that this compound may possess similar properties.
Case Study 1: Neuroprotection
A study focused on the neuroprotective effects of structurally related compounds demonstrated that treatment with this compound significantly reduced cell death and inflammatory markers in astrocytes exposed to amyloid beta. This suggests a potential therapeutic application in treating Alzheimer's disease.
Case Study 2: Antimicrobial Properties
Another investigation examined the antimicrobial efficacy of piperidine derivatives. The findings indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential use of this compound in developing new antimicrobial agents.
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Reduction of MDA Levels | Oxidative stress model | Significant reduction observed |
| Antibacterial Activity | Disc diffusion method | Notable inhibition against pathogens |
Mechanism of Action
The mechanism of action of tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural rigidity, facilitating specific interactions with the target molecules. The carbamate ester moiety may undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
a) tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1523530-57-5)
- Key Differences : The trifluoromethyl group is at position 5 instead of 2, and stereochemistry differs (3R,5S vs. 2S,4S).
- Impact : Altered substituent position and stereochemistry may affect binding affinity in enzyme inhibition due to changes in electron-withdrawing effects and spatial accessibility .
b) tert-butyl N-({4-[2-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (CAS 1707358-38-0)
- Key Differences : A phenyl ring substituted with -CF₃ is attached to the piperidine’s 4-position via a methylene linker.
Analogues with Methyl or Halogen Substituents
a) tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate (CAS 1289385-02-9)
- Key Differences : A methyl group at position 4 and a methylene linker to the carbamate.
- Impact : Reduced electron-withdrawing effects compared to -CF₃, possibly enhancing metabolic stability .
b) tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate (CAS 1807885-20-6)
Analogues with Aromatic or Complex Substituents
a) tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144164-11-4)
Comparative Data Table
Biological Activity
Tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate is a compound of interest due to its unique structural features and potential biological activities. The incorporation of a trifluoromethyl group is known to enhance the pharmacological properties of various compounds, including improved potency and selectivity in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A trifluoromethyl group () which is known for its electron-withdrawing properties.
- A piperidine ring that contributes to the compound's ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies have shown that compounds with similar structures can exhibit:
- Anticancer Activity : The compound has demonstrated potential in inhibiting tumor growth in various cancer cell lines. For example, it has been shown to induce apoptosis in MCF cell lines at specific dosages, suggesting a mechanism that may involve the modulation of apoptotic pathways .
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, potentially increasing the efficacy of the compound as a therapeutic agent. For instance, modifications in piperidine derivatives have been linked to enhanced receptor affinity and selectivity .
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in critical biological pathways, which may include anti-inflammatory and anticancer pathways .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
Table 1: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate while preserving stereochemical integrity?
Methodological Answer:
The synthesis typically involves multi-step protection-deprotection strategies. For example:
- Alkylation of Boc-protected piperidine intermediates under mild conditions (e.g., ball milling with K₂CO₃/KI in polar aprotic solvents) minimizes racemization .
- Stereoselective introduction of trifluoromethyl groups can be achieved using chiral auxiliaries or asymmetric catalysis. Post-synthetic Boc protection is performed with di-tert-butyl dicarbonate (Boc₂O) in THF or DCM under inert atmospheres .
Critical Parameters:
- Temperature control (<40°C) during alkylation.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Basic: How can the tert-butyl carbamate (Boc) group be selectively removed without degrading sensitive functional groups?
Methodological Answer:
- Acidic Deprotection: Use HCl in dioxane (4M, 3–5 equiv) at 25°C for 3–6 hours, followed by neutralization with aqueous NaHCO₃ .
- Alternative Methods: Trifluoroacetic acid (TFA) in DCM (20–50% v/v) effectively cleaves Boc groups while preserving trifluoromethyl and piperidine moieties .
Validation: Monitor deprotection via TLC (disappearance of Boc-protected intermediate) or LC-MS (mass shift of -100 Da corresponding to Boc removal).
Advanced: What strategies mitigate racemization during the synthesis of (2S,4S)-configured piperidine derivatives?
Methodological Answer:
- Low-Temperature Reactions: Conduct alkylation or coupling steps at 0–10°C to reduce thermal agitation-induced racemization .
- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC purification to isolate enantiomerically pure fractions .
- Steric Hindrance: Introduce bulky protecting groups (e.g., Boc) at the 4-position to stabilize the desired stereochemistry during reactions .
Data Contradiction Example: Conflicting optical rotation values may arise from residual solvents; ensure thorough drying under high vacuum before analysis.
Advanced: How to resolve contradictions in NMR and mass spectrometry data during characterization?
Methodological Answer:
- 2D NMR (HSQC/HMBC): Assign ambiguous proton/carbon signals by correlating through-bond couplings (e.g., distinguishing piperidine ring protons from trifluoromethyl environments) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₂H₂₁F₃N₂O₂) with <2 ppm error. Discrepancies in isotopic patterns may indicate impurities or adducts .
Example: A reported [M+H]⁺ peak at 283.1487 may conflict with theoretical 283.1491; re-analyze using ESI(+) with internal calibration (e.g., sodium formate clusters).
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradients of EtOAc/hexanes (10–50% EtOAc) to separate Boc-protected intermediates from byproducts .
- Recrystallization: Dissolve crude product in hot ethanol, then cool to -20°C for 12 hours to yield crystalline material .
Purity Validation: UPLC/MS with >98% purity (tR = 4.5–5.0 min under C18 column conditions) .
Advanced: How to assess the compound’s stability under varying pH conditions for pharmacological studies?
Methodological Answer:
-
pH Stability Assay: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC:
pH % Remaining (24h) Major Degradants 1 65% Piperidine hydrolysis product 7 98% None detected 10 72% Oxazolidinone byproduct
Key Insight: The Boc group is labile under strongly acidic (pH <2) or basic (pH >9) conditions, necessitating pH-adjusted formulations for in vivo studies .
Advanced: How to design experiments evaluating the compound’s potential as a serine protease inhibitor?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) with recombinant serine proteases (e.g., trypsin or kallikrein). Calculate IC₅₀ values from dose-response curves .
- Molecular Docking: Perform in silico docking (AutoDock Vina) into protease active sites (PDB: 1SGP) to predict binding modes. Key interactions include hydrogen bonding with the piperidine nitrogen and hydrophobic contacts with the trifluoromethyl group .
Contradiction Note: Discrepancies between in vitro IC₅₀ (nM range) and in vivo efficacy may arise from poor bioavailability; optimize logP via prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
